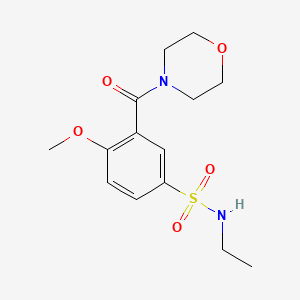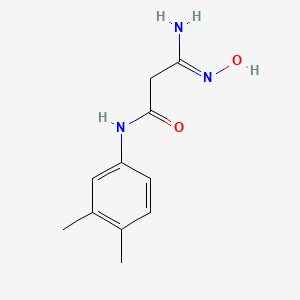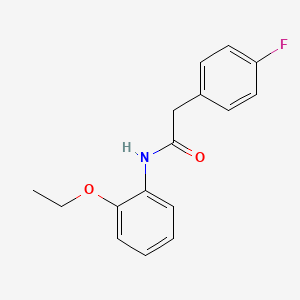![molecular formula C16H17N5O B5858332 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that targets the NF-κB signaling pathway. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile inhibits the NF-κB signaling pathway by targeting the IKK complex, which is responsible for the activation of NF-κB. It binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, which leads to the inhibition of NF-κB activation. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the proliferation and migration of cancer cells in various cancer models. In vivo studies have shown that it reduces inflammation and tumor growth in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile is a potent and selective inhibitor of the NF-κB signaling pathway. It has been extensively studied in vitro and in vivo and has shown promising results in various disease models. However, it has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. It also has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the identification of biomarkers that can predict the response to 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile treatment in different diseases. Additionally, the combination of 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile with other drugs or therapies may enhance its therapeutic efficacy in various diseases. Finally, the development of new formulations and delivery methods may improve the solubility and bioavailability of 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile for clinical use.
Méthodes De Synthèse
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a one-pot reaction of benzylamine, 4-morpholinylmethyleneamine, 4-cyano-3-nitrobenzoic acid, and hydrazine hydrate in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at high temperature and pressure. The resulting product is then purified using column chromatography to obtain pure 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile.
Applications De Recherche Scientifique
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway has been shown to have therapeutic benefits in various diseases.
Propriétés
IUPAC Name |
1-benzyl-5-[(E)-morpholin-4-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-10-15-11-19-21(12-14-4-2-1-3-5-14)16(15)18-13-20-6-8-22-9-7-20/h1-5,11,13H,6-9,12H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGXKEDIZFYPOJ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=NC2=C(C=NN2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=N/C2=C(C=NN2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)





![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)